molecular formula C13H8N4OS B7721885 PKR Inhibitor CAS No. 1159885-47-8

PKR Inhibitor

Katalognummer: B7721885
CAS-Nummer: 1159885-47-8
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: VFBGXTUGODTSPK-BAQGIRSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PKR Inhibitor, also referenced under CAS 608512-97-6, controls the biological activity of PKR . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It plays an important role in a broad range of intracellular regulatory mechanisms and in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .


Synthesis Analysis

Several potent PKR inhibitors have been synthesized . With the help of computer-aided drug-discovery tools, potential PKR inhibitors were designed and synthesized . Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations .


Molecular Structure Analysis

The molecular structure of PKR inhibitors is complex and varies depending on the specific inhibitor. For instance, one compound, 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide, has been synthesized and shown to have anti-apoptotic properties .


Chemical Reactions Analysis

PKR inhibitors have been designed to interact with the ATP-binding site of PKR and block autophosphorylation . The inhibitors suppress the proliferation of cells in a dose-dependent manner .


Physical and Chemical Properties Analysis

The physical and chemical properties of PKR inhibitors can vary. For instance, this compound is a solid substance that is orange to orange-brown in color . It is soluble in DMSO at a concentration of 5 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • Small Molecule Inhibitors of RNA-Dependent Protein Kinase (PKR) :

    • Discovery of small molecule inhibitors of PKR's kinase reaction.
    • Development of a high-throughput assay for screening compounds as PKR inhibitors.
    • Importance in studying PKR's role in cell signaling due to its involvement in translational machinery (Jammi, Whitby, & Beal, 2003).
  • Uncoupling of RNA Binding and PKR Kinase Activation by Viral Inhibitor RNAs :

    • Biophysical characterization of interactions between human PKR and viral inhibitor RNAs.
    • Analysis of PKR's inhibition kinetics, providing insights into viral evasion mechanisms (McKenna, Kim, Liu, & Puglisi, 2006).
  • Discovery of a Potent and Selective Inhibitor of Protein Kinase R (PKR)-Like Endoplasmic Reticulum Kinase (PERK) :

    • Identification of GSK2606414, a PERK inhibitor, significant in tumorigenesis and cancer cell survival.
    • Its role in inhibiting PERK activation in cells and tumor growth in mice (Axten et al., 2012).
  • Magnesium-Dependent Interaction of PKR with Adenovirus VAI :

  • Human Interferon-γ mRNA Autoregulates Its Translation through PKR :

    • Exploration of IFN-gamma mRNA's self-regulation via PKR activation.
    • Demonstrates the intricate regulation of immune response genes (Ben-Asouli, Banai, Pel-Or, Shir, & Kaempfer, 2002).
  • Species-Specific Inhibition of Antiviral Protein Kinase R by Capripoxviruses and Vaccinia Virus :

    • Analysis of species-specific inhibition of PKR by orthopoxviruses, relevant for understanding virus-host interactions (Park, Peng, Brennan, & Rothenburg, 2019).
  • Double-Stranded RNA-Independent Dimerization of Interferon-Induced Protein Kinase PKR and Inhibition by P58IPK Inhibitor :

    • Study of PKR dimerization mechanisms and inhibition by cellular protein P58IPK.
    • Offers insight into cellular regulation of IFN-induced antiviral resistance (Tan, Gale, & Katze, 1998).
  • RNA Binding and Modulation of PKR Activity :

    • Methods to study PKR's activation/inhibition via RNA modulators, contributing to our understanding of its role in cell regulation (Gunnery & Mathews, 1998).
  • Selection of Small‐Molecule Mediators of the RNA Regulation of PKR :

    • Investigation of small molecules affecting PKR-RNA complex formation, with potential therapeutic implications (Carlson, Spanggord, & Beal, 2002).
  • Induction of Apoptosis by Double-Stranded-RNA-Dependent Protein Kinase (PKR) :

Wirkmechanismus

Target of Action

The primary target of the PKR Inhibitor, also known as C16, is the double-stranded RNA-dependent protein kinase (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in a variety of intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .

Mode of Action

C16 acts as a selective inhibitor of PKR . It inhibits the autophosphorylation of PKR , thereby blocking its function. The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins .

Biochemical Pathways

PKR modulates multiple signal transduction pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription (STAT), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Inhibition of PKR by C16 results in the suppression of these pathways, leading to changes in cellular functions. For instance, C16 treatment results in G1 arrest and increased p21 protein and mRNA expression .

Result of Action

The inhibition of PKR by C16 has several molecular and cellular effects. It suppresses the proliferation of cells, such as colorectal cancer (CRC) cells and hepatocellular carcinoma (HCC) cells . C16 treatment results in G1 arrest and increased p21 protein and mRNA expression . Moreover, C16 decreases angiogenesis in HCC tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of C16. For instance, in the context of disease, the high expression of PKR in conditions like CRC can influence the efficacy of C16 . Additionally, factors such as the presence of other signaling molecules and the cellular environment can also impact the action of C16.

Safety and Hazards

PKR inhibitors are considered toxic and contain a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . They are moderate to severe irritants to the skin and eyes .

Zukünftige Richtungen

The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . PKR inhibitors have shown therapeutic effects in suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo . They may be useful in the treatment of HCC . Furthermore, a novel selective PKR inhibitor has been found to restore cognitive deficits and neurodegeneration in Alzheimer’s disease experimental model .

Biochemische Analyse

Biochemical Properties

The PKR Inhibitor interacts with several enzymes and proteins, most notably the protein kinase R (PKR). PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a crucial role in the regulation of protein synthesis in metabolic stress . The this compound binds to the ATP-binding site of PKR, inhibiting its activity and thus affecting these interactions .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress tumor progression by inhibiting tumor cell proliferation and decreasing angiogenesis in tissues .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of PKR, blocking autophosphorylation . This inhibition prevents the phosphorylation of eIF-2α by PKR, which in turn inhibits total protein synthesis but selectively increases the production rates of several proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound can change. For instance, it has been found to inhibit recombinant PKR in pharmacologically relevant concentrations

Dosage Effects in Animal Models

In animal models, the effects of the this compound vary with different dosages. For example, a study found that selective pharmacological inhibition of PKR by a small selective molecule can rescue memory deficits and prevent neurodegeneration in animal models of Alzheimer’s disease-like pathology .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR Inhibitor
Reactant of Route 2
PKR Inhibitor
Reactant of Route 3
PKR Inhibitor
Reactant of Route 4
PKR Inhibitor
Reactant of Route 5
PKR Inhibitor
Reactant of Route 6
PKR Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.